N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a benzimidazole-piperazine hybrid featuring a sulfonamide bridge and an acetamide terminal group. Its structure integrates a 1-methyl-substituted benzimidazole core linked to a piperazine ring via a sulfonyl group, which is further attached to a para-substituted phenylacetamide.
Properties
IUPAC Name |
N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-15(26)21-16-7-9-17(10-8-16)29(27,28)25-13-11-24(12-14-25)20-22-18-5-3-4-6-19(18)23(20)2/h3-10H,11-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNSVWXSMUJYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperazine.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Pharmaceuticals: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- 1-Methyl vs. 5-Methyl Substitution: describes a closely related compound, N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide.
- Phenyl Methanone vs. Sulfonyl Linkage: Compounds 11c–11h () replace the sulfonyl group with a phenyl methanone moiety. For example, (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11d) shows a 68% synthesis yield and molecular weight of 334 g/mol. The ketone linker may reduce polarity compared to the sulfonamide in the target compound, impacting solubility and membrane permeability .
Piperazine-Linked Heterocycles
- Pyrimidinyl vs. Benzimidazolyl: N-(4-{[4-(2-pyrimidinyl)piperazinosulfonyl}phenyl)acetamide () substitutes the benzimidazole with a pyrimidine ring. Pyrimidine’s smaller heterocycle may reduce steric hindrance, favoring interactions with narrower binding pockets.
- Indanyl vs. Benzimidazolyl: HMDB0032156 () features an indanyl group on piperazine.
Terminal Acetamide Modifications
- Thiazole and Triazole Derivatives: Compounds 9a–9e () incorporate triazole-thiazole-acetamide termini. For instance, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) shows distinct docking poses (purple in docking studies) compared to the target compound’s simpler phenylacetamide, suggesting divergent binding modes .
Sulfonamide-Thiazole Hybrids : Compound 7c () replaces the phenyl group with a 5-methylthiazole, enhancing hydrogen-bonding capacity. Such modifications could improve antibacterial or anticancer activity, though direct comparisons are lacking .
Biological Activity
N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, also known as a benzimidazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in oncology and antibacterial applications. This article summarizes the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol
CAS Number: 1226431-13-5
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 25.72 μM to 45.2 μM respectively . Flow cytometry results confirmed that the compound accelerates apoptotic processes in these cells, suggesting a potential for therapeutic use in cancer treatment.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity observed |
2. Antibacterial Activity
The compound also shows promising antibacterial activity against several bacterial strains. A study highlighted its effectiveness against Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics like chloramphenicol . The mechanism behind this activity appears to involve the inhibition of bacterial enzyme systems critical for survival.
| Bacterial Strain | MIC (μM) | Reference Drug MIC (μM) |
|---|---|---|
| Shigella dysenteriae | 6 | 100 (Chloramphenicol) |
| Proteus vulgaris | 6 | 25 (Norfloxacin) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways, which is crucial for its anticancer effects .
- Apoptosis Induction: By promoting apoptotic pathways, the compound effectively reduces tumor growth in vivo, as evidenced by studies on tumor-bearing mice where significant tumor suppression was observed .
- Antimicrobial Mechanism: The antibacterial effects are likely due to the disruption of bacterial cell wall synthesis and metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have documented the efficacy of this compound in both preclinical and clinical settings:
- In a preclinical study involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size compared to control groups .
- Clinical trials assessing the safety and efficacy of similar benzimidazole derivatives have shown favorable outcomes, paving the way for further investigations into this specific compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
